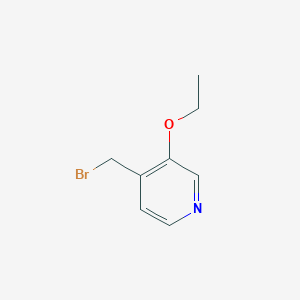![molecular formula C9H5Br2NO2 B13664669 6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13664669.png)
6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a chemical compound belonging to the class of benzoxazinone derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine atoms at positions 6 and 7, along with a methyl group at position 2, makes this compound unique and potentially useful in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the bromination of 2-methyl-4H-benzo[d][1,3]oxazin-4-one. This can be achieved by reacting the parent compound with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzoxazinone derivatives.
Oxidation and Reduction: Formation of quinazolinone or dihydrobenzoxazinone derivatives.
科学的研究の応用
6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of anticancer, antibacterial, and antifungal agents.
Biological Studies: Investigated for its potential to inhibit specific enzymes and pathways in biological systems.
Industrial Applications: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the oxazinone ring play a crucial role in binding to these targets, leading to the inhibition or activation of specific pathways. For example, it has been shown to enhance the expression of p53 and caspases 9 and 3, which are involved in apoptosis .
類似化合物との比較
Similar Compounds
6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one: Similar structure but with an ethyl group instead of a methyl group.
7-Chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one: Contains a chlorine atom and a phenyl group, exhibiting different biological activities.
Uniqueness
6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two bromine atoms enhances its reactivity and potential as a versatile intermediate in organic synthesis .
特性
分子式 |
C9H5Br2NO2 |
|---|---|
分子量 |
318.95 g/mol |
IUPAC名 |
6,7-dibromo-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H5Br2NO2/c1-4-12-8-3-7(11)6(10)2-5(8)9(13)14-4/h2-3H,1H3 |
InChIキー |
OIUBYCAHZSECMM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC(=C(C=C2C(=O)O1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





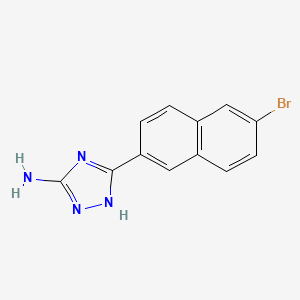


![2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13664633.png)
![3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13664638.png)
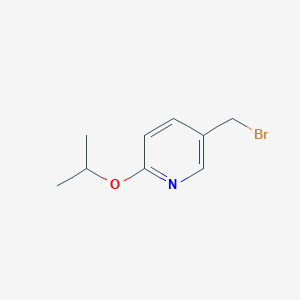
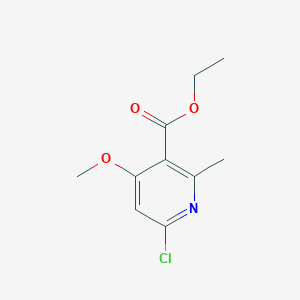
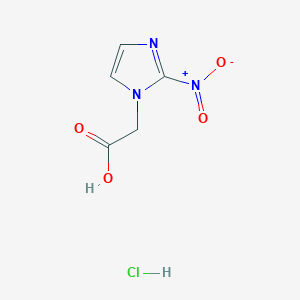
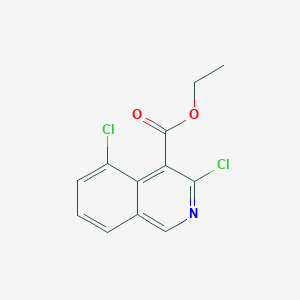
![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)
